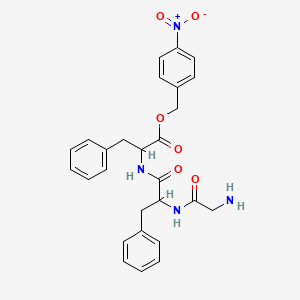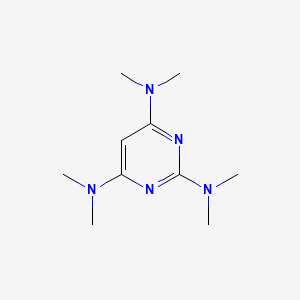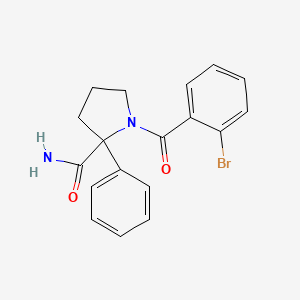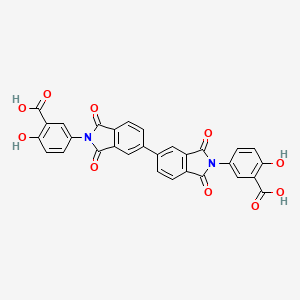
4-Nitrobenzyl glycylphenylalanylphenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, an aminoacetamido group, and phenylpropanamido groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.
Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.
Scientific Research Applications
(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate
- **(4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate
Uniqueness
The uniqueness of (4-nitrophenyl)methyl 2-[2-(2-aminoacetamido)-3-phenylpropanamido]-3-phenylpropanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C27H28N4O6 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H28N4O6/c28-17-25(32)29-23(15-19-7-3-1-4-8-19)26(33)30-24(16-20-9-5-2-6-10-20)27(34)37-18-21-11-13-22(14-12-21)31(35)36/h1-14,23-24H,15-18,28H2,(H,29,32)(H,30,33) |
InChI Key |
UBFDDOUHYRSPJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12475402.png)

![N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B12475411.png)

![3,3-dimethyl-1-(2,3,4,5-tetrahydro-11H-[1,3]diazepino[1,2-a]benzimidazol-11-yl)butan-2-one](/img/structure/B12475431.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12475439.png)
![propan-2-yl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12475441.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12475445.png)


![1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B12475463.png)
![2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol](/img/structure/B12475467.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12475483.png)
![5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12475485.png)
